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Compound of Interest

Compound Name: Furosine dihydrochloride

Cat. No.: B570518

Introduction

Furosine (e-N-(2-furoylmethyl)-L-lysine), is a compound that is not naturally present in raw
foods but is formed during the heat processing of foods that contain proteins and reducing
sugars.[1][2][3] It serves as a crucial chemical marker for assessing the intensity of heat
treatment and the extent of the early stages of the Maillard reaction.[1][4][5] The Maillard
reaction, a non-enzymatic browning reaction, can lead to the loss of essential amino acids,
particularly lysine, thereby reducing the nutritional quality of the food.[4][5] Therefore, the
guantification of furosine is a valuable tool for quality control in the food industry, allowing for
the evaluation of thermal damage to proteins.[6][7] Furosine determination is particularly
relevant for products like milk, dairy products, pasta, honey, and baked goods.[2][8][9]

Principle of Furosine Formation

Furosine itself is not directly formed during the heating of food. Instead, the initial step of the
Maillard reaction involves the condensation of the e-amino group of a lysine residue in a protein
with a reducing sugar (e.g., lactose in milk, glucose) to form a Schiff base. This unstable
intermediate then undergoes an irreversible rearrangement to form a more stable Amadori
product (e.g., N-e-fructosyllysine from glucose).[4][5] Furosine is then formed from the Amadori
product during strong acid hydrolysis, a hecessary step in the analytical procedure for its
quantification.[1][2][10] It is estimated that approximately 30-43.4% of the Amadori product is
converted to furosine during this hydrolysis step.[11] The concentration of furosine is therefore
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directly proportional to the amount of early Maillard reaction products and serves as an
indicator of the initial thermal damage to proteins.[6]

Applications in Food Quality Assessment
The determination of furosine content is widely applied to:

» Monitor the intensity of heat treatments: Higher processing temperatures and longer
durations lead to increased furosine levels.[2] This allows for the differentiation between
pasteurized, UHT (Ultra-High Temperature), and sterilized milk products.

¢ Assess nutritional damage: The formation of Amadori products blocks lysine residues,
making this essential amino acid unavailable for absorption and utilization by the body.[4][5]
Furosine levels correlate with the loss of available lysine.[6]

o Detect the use of reconstituted milk powder: Milk powders undergo more intense heat
treatment during production, leading to higher furosine concentrations compared to fresh
milk.[2]

o Evaluate the quality of pasta and other cereal products: The drying process of pasta can
induce the Maillard reaction, and furosine levels can indicate the severity of the drying
conditions.[8]

» Control the quality of honey: Furosine can be used as an indicator of overheating or
improper storage of honey.[8]

Maillard Reaction Pathway for Furosine Formation
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Caption: Maillard reaction pathway leading to the formation of furosine.

Quantitative Data Summary

The following tables summarize furosine levels found in various food products subjected to
different heat treatments. These values can serve as a reference for researchers and quality

control professionals.

Table 1: Furosine Content in Milk and Dairy Products

Furosine Content
Product Heat Treatment ) Reference
(mg/100g protein)

] ) Standard
Pasteurized Milk o 8 - 250 [9]
Pasteurization
) Ultra-High
UHT Milk 310 - 603 [12]
Temperature
Processed Cheese Varies 3.5-366.6 [12]
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Table 2: Furosine Content in Cereal Products

Heat

Furosine Content

Product Treatment/Conditio . Reference
(mg/100g protein)
n
Durum Wheat ]
] Varies 107 - 506 [8]
Semolina Pasta
Fresh Filled Pasta Inject Steam
o 24.72+£5.0 [13]
(ISP) Pasteurization
Fresh Filled Pasta Nascent Steam
o 19.8 2.6 [13]
(NSP) Pasteurization
Fried Bread Frying 163.4 [6]
Table 3: Furosine Content in Other Food Products
Heat .
. Furosine Content
Product Treatment/Conditio . Reference
(g/kg protein)
n
Fresh Ginseng Raw 3.35 [12]
Black Ginseng
Processed 42.28 [12]
Concentrate
Fried Cauliflower Frying ~800 mg/100g protein  [6]
Fried Carrot Frying ~800 mg/100g protein  [6]
Fried Banana Frying 620 mg/100g protein [6]

Experimental Protocols

Protocol 1: Determination of Furosine in Food by High-Performance Liquid Chromatography

(HPLC)
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This protocol is based on the widely used method involving acid hydrolysis followed by HPLC
analysis.[2][14]

1. Sample Preparation and Acid Hydrolysis

* Weigh a finely milled sample (approximately 30-70 mg of protein) into a screw-cap glass
tube with a PTFE-faced septum.[14]

e Add 8 mL of 8 M hydrochloric acid (HCI).[14]

o Seal the tube tightly and place it in an oven or heating block at 110°C for 23 hours.[14]

 After hydrolysis, allow the sample to cool to room temperature.

« Filter the hydrolysate through a 0.45 um membrane filter to remove any particulate matter.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

e For complex matrices, a cleanup step using a hydrophilic-lipophilic balanced (HLB) SPE
cartridge can improve the chromatogram.[10]

o Condition the SPE cartridge according to the manufacturer's instructions.

o Load the filtered hydrolysate onto the cartridge.

» Wash the cartridge to remove interfering substances.

o Elute the furosine fraction with an appropriate solvent.

o Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile
phase.

3. HPLC Analysis

o HPLC System: A standard HPLC system equipped with a UV detector is required.

e Column: A C18 reversed-phase column is commonly used.[14] Alternatively, a dedicated
furosine analysis column or a hydrophilic interaction liquid chromatography (HILIC) column
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can be employed.[10][14]

o Mobile Phase: A typical mobile phase for ion-pair reversed-phase HPLC consists of an
agueous solution of a suitable ion-pairing agent (e.g., sodium heptanesulfonate) and an
organic modifier (e.g., acetonitrile), with the pH adjusted.[2] For HILIC, the mobile phase is
typically a mixture of acetonitrile and an aqueous buffer.[10]

o Flow Rate: A flow rate of 1.0 mL/min is common.
o Detection: Set the UV detector to 280 nm.[2]
e Injection Volume: Inject 20 pL of the prepared sample.

e Quantification: Prepare a calibration curve using furosine dihydrochloride standards of
known concentrations. Calculate the furosine content in the sample by comparing its peak
area to the calibration curve. The results are typically expressed as mg of furosine per 100 g
of protein.[2]

Experimental Workflow for Furosine Analysis
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Caption: General experimental workflow for the determination of furosine in food.
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Protocol 2: Rapid Determination of Furosine by Capillary Zone Electrophoresis (CZE)
This method offers a faster alternative to HPLC for routine analysis.[8][9]

1. Sample Preparation and Hydrolysis

» Follow the same acid hydrolysis procedure as described in Protocol 1.

2. Solid-Phase Extraction (SPE) Cleanup

o Perform a solid-phase extraction cleanup as described in Protocol 1. This step is crucial for
CZE to ensure sample cleanliness and prevent capillary clogging.[9]

e Dry the eluate and redissolve the residue in the running buffer.[9]
3. CZE Analysis

o CZE System: A capillary electrophoresis system with a UV detector.
e Capillary: A fused silica capillary (e.g., 50 um internal diameter).[9]

¢ Running Buffer: A suitable buffer, for example, 3-(N-morpholino)-2-hydroxypropanesulfonic
acid (MOPSO) solution at pH 7.0.[9]

o Separation Voltage: Apply a high voltage across the capillary for separation.
o Detection: On-column UV detection at a suitable wavelength.
« Injection: Hydrodynamic or electrokinetic injection of the sample.

» Quantification: Similar to HPLC, use a calibration curve prepared with furosine
dihydrochloride standards to quantify the furosine content in the sample.

Method Performance Characteristics

o Limit of Detection (LOD) and Quantification (LOQ): For HILIC methods, LOD and LOQ can
be as low as 0.7 mg/kg and 2.3 mg/kg, respectively.[10]

o Recovery: Recoveries typically range from 94.6% to 98.6%.[10]
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» Repeatability: In-laboratory repeatability for CZE has been reported to be within £7.1% at a
95% confidence level for furosine concentrations between 8 and 250 mg per 100 g of
protein.[9]

Conclusion

The determination of furosine is a robust and well-established method for assessing the impact
of heat treatment on food products. By quantifying this Maillard reaction product, researchers,
scientists, and quality control professionals can gain valuable insights into the nutritional quality
and processing history of a wide range of foods. The choice between HPLC and CZE will
depend on the specific application, sample matrix, and available instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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